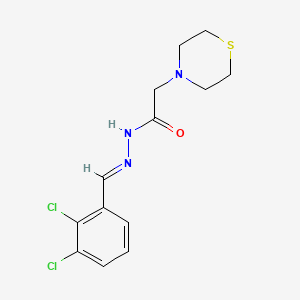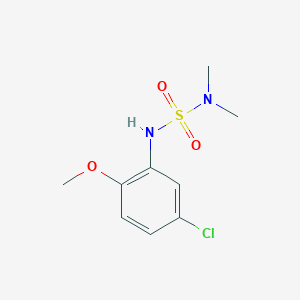![molecular formula C15H12ClNO3 B5596084 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-chlorobenzoyl)oxime]](/img/structure/B5596084.png)
2,6-dimethylbenzo-1,4-quinone 4-[O-(3-chlorobenzoyl)oxime]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-dimethylbenzo-1,4-quinone 4-[O-(3-chlorobenzoyl)oxime] is a useful research compound. Its molecular formula is C15H12ClNO3 and its molecular weight is 289.71 g/mol. The purity is usually 95%.
The exact mass of the compound 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-chlorobenzoyl)oxime] is 289.0505709 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-chlorobenzoyl)oxime] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-dimethylbenzo-1,4-quinone 4-[O-(3-chlorobenzoyl)oxime] including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic Characterization and Molecular Structure Analysis
Research on related quinone derivatives, such as 4-(4-chlorophenyl) and 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes, has focused on detailed spectroscopic characterization including FT-IR, NMR (1H and 13C), and UV–Vis absorption and fluorescence emission spectra. These studies, employing DFT and TD-DFT calculations, aim to establish correlations between molecular structures and spectroscopic features, contributing to the understanding of biological potentials and applications in corrosion inhibition (Wazzan, Al-Qurashi, & Faidallah, 2016).
Oxidative Polymerization Mechanisms
Investigations into the oxidative coupling polymerization of related compounds like 2,6-dimethylphenol to poly(2,6-dimethyl-1,4-phenylene ether) have provided insights into the role of quinone derivatives in facilitating polymerization processes. These studies highlight the formation of quinone-ketal intermediates, supporting polymerization through rearrangement and redistribution reactions (Gupta, Dijk, Gamez, Challa, & Reedijk, 2007).
Environmental Degradation and Pollutant Removal
Research on the removal of dimethylbenzoquinones in atmospheric and water environments has shown the efficacy of ·OH-initiated oxidation and capture by TiO2 clusters. These studies offer valuable insights into the environmental fate of quinone derivatives and their roles in the degradation of organic pollutants, indicating the potential of TiO2 clusters in trapping and removing such compounds from the environment (Bai, Ni, Ren, Tang, Zhao, & Pan, 2019).
Photoinitiating Systems for Radical Polymerization
The development of photoinitiating systems based on quinone derivatives for free radical polymerization under visible light highlights the potential of these compounds in advanced material synthesis. Studies have explored the efficiency of such systems in curing methacrylic resins, demonstrating the versatility of quinone derivatives in photopolymerization processes (Shurygina, Zakharina, Baten’kin, Konev, Shavyrin, Chelnokov, Shushunova, Arsenyev, Chesnokov, & Abakumov, 2020).
Properties
IUPAC Name |
[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-9-6-13(7-10(2)14(9)18)17-20-15(19)11-4-3-5-12(16)8-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPSJAVRFPVIRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NOC(=O)C2=CC(=CC=C2)Cl)C=C(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-5-[(4-methylpiperazin-1-yl)carbonyl]-1-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5596006.png)

![2-[(2-bromobenzyl)thio]-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B5596027.png)
![methyl 4-[5-(methylthio)-1H-tetrazol-1-yl]benzoate](/img/structure/B5596038.png)
![4-[(2-methyl-1H-benzimidazol-1-yl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5596050.png)
![3,9-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5596063.png)



![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B5596075.png)
![(3S*,4S*)-4-isopropoxy-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5596078.png)
![N-(3-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5596085.png)
![(1R*,3S*)-7-(3-fluoro-4-methoxybenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5596093.png)
![3-{5-[(2-pyridinylmethyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5596103.png)
